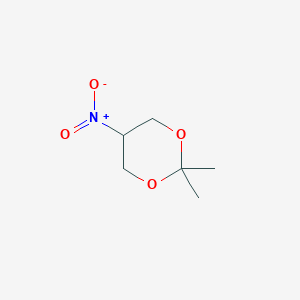
6-hydroxy-2,3-dihydro-1H-indolizin-5-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-hydroxy-2,3-dihydro-1H-indolizin-5-one and its derivatives has been a subject of interest in medicinal chemistry research . The synthesis methods are usually carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of 6-hydroxy-2,3-dihydro-1H-indolizin-5-one is characterized by a 10π conjugated planar electronic structure . The compound is an isomer of indole and known as pyrrole [1,2-a]pyridine .Aplicaciones Científicas De Investigación
Anti-inflammatory and Anti-tumor Activities
Research on indole alkaloids, specifically derivatives similar to 6-hydroxy-2,3-dihydro-1H-indolizin-5-one, has demonstrated significant biological activities. For instance, a study on the indole alkaloid 3-(Hydroxymethyl)-6,7-Dihydroindolo[2,3-a]Quinolizin-(12H)-one, isolated from Nauclea officinalis, showed inhibition of inflammatory mediators in macrophages, suggesting anti-inflammatory properties. This compound inhibited the production of NO, TNF-α, and the expression of iNOS and COX-2 proteins by suppressing NF-κB activation, indicating potential for the treatment of inflammatory diseases (F. Zhao et al., 2013). Similarly, bis(hydroxymethyl)indolizino[6,7-b]indoles and their derivatives have shown promising antitumor activities against various human tumor cells, suggesting a multifaceted mode of action including DNA cross-linking and topoisomerase I and II inhibition (Ravi Chaniyara et al., 2013).
Chemical Synthesis and Catalysis
The synthesis and catalytic properties of 6-hydroxy-2,3-dihydro-1H-indolizin-5-one derivatives have been extensively studied. For example, enantioselective Pictet-Spengler-type cyclizations of hydroxylactams have been facilitated by thiourea catalysis, highlighting the compound's utility in organic synthesis (I. Raheem et al., 2007). Furthermore, novel synthetic approaches have enabled the creation of polyhydroxylated indolizidines, important for the development of therapeutic agents targeting a variety of diseases (L. Cronin et al., 2005).
Sensory and Flavor Chemistry
The relationship between chemical structure and sensory activity has also been a subject of investigation. Research on Maillard reaction products identified 1-oxo-2,3-dihydro-1H-indolizinium-6-olates as key compounds contributing to bitterness, providing insights into the flavor chemistry and potential applications in food science and technology (O. Frank et al., 2003).
Neurological Applications
Derivatives of 6-hydroxy-2,3-dihydro-1H-indolizin-5-one, such as selective serotonin 6 (5-HT6) receptor antagonists, have been explored for their potential in treating cognitive disorders like Alzheimer's disease. These compounds demonstrate high affinity and selectivity for the 5-HT6 receptor, suggesting their potential utility in enhancing cognitive function (R. Nirogi et al., 2017).
Propiedades
IUPAC Name |
6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-4-3-6-2-1-5-9(6)8(7)11/h3-4,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAQPLGJTLVEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444261 | |
| Record name | 6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |
CAS RN |
253195-68-5 | |
| Record name | 6-hydroxy-2,3-dihydro-1H-indolizin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,3-dihydroindolizin-5(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)







![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)




